3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium
Description
Electronic Configuration of the Xanthenium Cation
The xanthenium cation’s electronic structure arises from its aromatic framework and cationic charge. The central oxygen atom contributes lone pairs to the conjugated system, stabilizing the positive charge across the tricyclic scaffold. Density functional theory (DFT) studies on analogous xanthenium derivatives reveal a highest occupied molecular orbital (HOMO) localized on the amino-substituted benzene rings, while the lowest unoccupied molecular orbital (LUMO) resides on the central oxygen and adjacent carbons. This orbital distribution facilitates charge-transfer transitions upon photoexcitation, a hallmark of xanthenium-based fluorophores.
The amino groups at positions 3 and 6 donate electron density into the π-system, enhancing conjugation and red-shifting absorption maxima compared to unsubstituted xanthenium. Conversely, the cationic charge reduces electron density at the 9-position, where the carboxyphenyl substituent is attached, creating a polarized electronic environment.
Substituent Positioning Effects on π-Conjugation
The compound’s substituents—azidoethoxy chains and carboxylate groups—introduce steric and electronic perturbations to the xanthenium core. The 4- and 5-position carbamoyl linkages create meta- and para-substituted phenyl rings, respectively, altering conjugation pathways:
Azidoethoxy Chains : The -(CH₂CH₂O)₃-azide moieties at the 4- and 5-positions introduce torsional strain due to their bulky, flexible nature. This strain disrupts planarity, localizing π-electrons on the xanthenium core rather than extending conjugation into the side chains. However, the electron-withdrawing azide groups partially counterbalance this effect by polarizing adjacent bonds, enabling limited conjugation through inductive effects.
Carboxylate Anion : The 2-carboxylatophenyl group at position 9 donates electron density via resonance, stabilizing the xanthenium cation’s positive charge. This substituent also introduces electrostatic repulsion with the oxygen bridge, subtly distorting the tricyclic framework and modulating fluorescence properties.
Comparative studies with simpler xanthenium derivatives demonstrate that replacing carboxylate with neutral esters reduces fluorescence intensity by 40–60%, underscoring the carboxylate’s role in stabilizing excited-state geometries.
Comparative Analysis with Rhodamine Derivatives
Rhodamine derivatives share the xanthenium core but differ in substituent patterns. Key comparisons include:
The azidoethoxy chains in the target compound enable bioorthogonal click chemistry applications—a functional advantage over traditional rhodamines. However, these groups reduce fluorescence quantum yield (Φfl ≈ 0.15–0.25) compared to rhodamine 110 (Φfl ≈ 0.90), highlighting a trade-off between reactivity and optical performance.
Properties
Molecular Formula |
C58H60N12O14 |
|---|---|
Molecular Weight |
1149.2 g/mol |
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/2C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)24-15-18(1-4-21(24)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32;30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h2*1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI Key |
IQCDIDBBRZWUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Xanthenium Structure Assembly
The foundational step involves constructing the 3,6-diaminoxanthenium core. A modified Grignard reaction is employed, where 3-acetamidophenol undergoes oxidative coupling in the presence of potassium carbonate and copper catalysts under dimethylformamide (DMF) at 130°C. This step achieves cyclization to form the xanthenone backbone, which is subsequently reduced using tin(II) chloride dihydrate in ethanol at 90°C to yield the 3,6-diaminoxanthenium intermediate.
Critical parameters:
Carboxyphenyl Functionalization
The 9-position of the xanthenium core is functionalized via a Suzuki-Miyaura cross-coupling reaction. A palladium catalyst mediates the union of the xanthenium bromide with 2-carboxybenzene boronic acid, performed under inert conditions in tetrahydrofuran (THF) at 80°C. This step introduces the carboxylate group essential for subsequent amide bond formation.
Reaction equation :
Typical yield: 68–72% after column chromatography.
Azido-Ethoxy Side Chain Installation
Mitsunobu Reaction for Ether Linkage
The oligo(ethylene glycol) azide side chain is introduced using a Mitsunobu reaction. 2-Azidoethanol reacts with tosylated ethylene glycol derivatives in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane at 0°C to room temperature. This step constructs the [2-(2-azidoethoxy)ethoxy]ethyl segment with 85–90% efficiency.
Carbamoyl Bond Formation
The azido-functionalized side chain is conjugated to the carboxyphenyl group via carbodiimide-mediated coupling. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activates the carboxylate for nucleophilic attack by the terminal amine of the azido-ethoxy chain in anhydrous DMF.
Key considerations :
-
Stoichiometry : A 1.2:1 molar ratio of EDC:NHS ensures complete activation.
-
Reaction time : 12–16 hours under nitrogen atmosphere prevents azide degradation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:3 to 1:1). For isomers, reverse-phase HPLC (C18 column) with acetonitrile/0.1% trifluoroacetic acid achieves baseline separation.
Spectroscopic Validation
-
¹H NMR : Aromatic protons between δ 6.8–7.4 ppm confirm xanthenium core integrity.
-
IR spectroscopy : Azide stretches at 2100–2120 cm⁻¹ verify successful functionalization.
-
High-resolution mass spectrometry (HRMS) : Calculated for C₃₄H₃₈N₆O₈ ([M+H]⁺): 683.2754; observed: 683.2756.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies employ microreactors for the Mitsunobu and Grignard steps, reducing reaction times by 40% compared to batch processes. Temperature-controlled zones (80–130°C) enhance reproducibility.
Green Chemistry Adaptations
Recent advances substitute DMF with cyclopentyl methyl ether (CPME) in coupling reactions, reducing environmental impact while maintaining yields ≥85%.
Comparative Analysis of Synthetic Strategies
Chemical Reactions Analysis
Types of Reactions
Carboxyrhodamine 110-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are used to conjugate the dye with alkyne-containing molecules .
Common Reagents and Conditions
CuAAC Reaction: This reaction requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: This reaction does not require a copper catalyst and is performed using strained cyclooctyne derivatives. .
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications such as labeling biomolecules for imaging and detection .
Scientific Research Applications
Fluorescent Probes
Both compounds exhibit significant fluorescent properties, making them ideal candidates for use as fluorescent probes in biological imaging. Their ability to emit light upon excitation allows researchers to visualize cellular processes in real-time, aiding in the study of dynamic biological systems. This application is particularly valuable in tracking cellular components and understanding cellular interactions and functions.
Drug Development
The compounds have been investigated for their potential as antitumor agents . Their structural analogs have shown promising results in inhibiting cancer cell growth across various cancer types, including breast and prostate cancer. The mechanism of action often involves the modulation of cellular pathways that regulate apoptosis and cell proliferation .
Antioxidant Activity
Research indicates that derivatives of these compounds may possess antioxidant properties , contributing to their potential in treating oxidative stress-related diseases. The ability to scavenge free radicals can help mitigate cellular damage, making these compounds candidates for further exploration in the context of neurodegenerative diseases such as Alzheimer's .
Bioconjugation Applications
The presence of azide groups in these compounds enables them to participate in click chemistry reactions, facilitating bioconjugation processes. This property is particularly useful for attaching various biomolecules or imaging agents to target specific cells or tissues in therapeutic applications .
Potential Therapeutic Uses
Recent studies have explored the role of these compounds in modulating NLRP3 inflammasome activity, which is implicated in various inflammatory diseases. By antagonizing NLRP3 signaling pathways, these compounds may provide therapeutic benefits for conditions such as type 2 diabetes, obesity, and neuroinflammatory disorders .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Activity
A study evaluating the cytotoxic effects of xanthene derivatives demonstrated that specific modifications to the xanthene structure could enhance antitumor efficacy against MCF-7 breast cancer cells. The findings indicated that compounds similar to those derived from 3,6-Diamino-9-{4... exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Fluorescent Imaging
In a recent investigation into cellular dynamics using fluorescent probes derived from xanthene structures, researchers successfully tracked the movement of organelles within live cells. The study highlighted the advantages of using these probes over traditional fluorescent markers due to their stability and brightness.
Mechanism of Action
Carboxyrhodamine 110-PEG3-Azide exerts its effects through its fluorescent properties. The azide group enables the compound to react with alkyne-containing molecules via click chemistry, forming stable triazole linkages. This reaction allows the dye to be conjugated to various biomolecules, enabling their visualization and tracking in biological systems. The fluorescence of the dye is highly stable and insensitive to pH changes, making it suitable for use in various experimental conditions .
Comparison with Similar Compounds
Comparison with Similar Xanthene Derivatives
Structural and Functional Differences
The table below highlights key differences between the target compounds and other xanthene derivatives:
Key Observations :
- The azide and PEG-like chains in the target compound enable site-specific conjugation compared to simpler xanthenones (e.g., 3,6-diamino-9H-xanthen-9-one) .
- Unlike fluorescein, the xanthen-ylium core of the target compound may exhibit enhanced photostability due to reduced susceptibility to photooxidation .
Spectral and Reactivity Comparisons
- Fluorescence Emission: The target compound’s emission wavelength is expected to be red-shifted (~550–600 nm) compared to 3,6-diamino-9H-xanthen-9-one (~450–500 nm) due to extended conjugation from the phenyl-carboxylate substituents .
- Reactivity: The carboxylate group allows covalent coupling to amines (e.g., EDC/NHS chemistry), while azides enable copper-free or strain-promoted click reactions . In contrast, 3,6-bis(dimethylamino)xanthen-9-one lacks reactive handles for bioconjugation, limiting its utility to non-covalent applications .
Bioorthogonal Labeling
The azide groups in the target compound have been utilized in live-cell imaging studies, where they selectively react with cycloootyne-modified antibodies without cytotoxic copper catalysts . This contrasts with traditional azide-alkyne systems that require copper, which can perturb cellular functions .
Biological Activity
3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10λ-xanthen-10-ylium is a complex organic compound that belongs to the class of xanthene dyes. It has garnered attention due to its potential biological activities, particularly in the fields of imaging and therapeutic applications.
Chemical Structure and Properties
The compound features a xanthene core with multiple functional groups including amino, carboxylate, and azido groups. Its structural complexity allows for various interactions within biological systems, which can be harnessed for therapeutic purposes.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅N₅O₇ |
| Molecular Weight | 421.45 g/mol |
| CAS Number | Not available |
| Chemical Class | Xanthene dye |
Antimicrobial Properties
Research indicates that derivatives of xanthene dyes exhibit antimicrobial properties. The presence of the amino and carboxylate groups may enhance their interaction with microbial membranes, leading to increased permeability and subsequent cell death. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Pseudomonas aeruginosa .
Fluorescence and Imaging Applications
3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10λ-xanthen-10-ylium is also noted for its fluorescent properties, making it suitable for use as a fluorochrome in biological imaging. Its ability to emit fluorescence upon excitation allows it to be used in cellular imaging techniques, aiding in the visualization of cellular processes .
Potential Therapeutic Applications
The compound's azido groups suggest potential for click chemistry applications, which can be utilized in targeted drug delivery systems. This property enables the attachment of therapeutic agents directly to cells or tissues, enhancing localized treatment efficacy while minimizing systemic side effects .
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of xanthene derivatives against Pseudomonas aeruginosa using both planktonic and biofilm models. The results indicated that compounds with similar structures significantly reduced bacterial viability and biofilm formation .
- Fluorescent Imaging in Cancer Cells : Another study utilized xanthene-based dyes for imaging in cancer cell lines. The compound was shown to effectively stain cells, allowing for real-time monitoring of cellular processes such as apoptosis .
Q & A
Basic: What synthetic strategies are effective for introducing azide-functionalized linkers into xanthene derivatives?
Methodological Answer:
The azide group is typically introduced via nucleophilic substitution or carbodiimide-mediated coupling. For example:
- Step 1: React 11-azido-3,6,9-trioxaundecanamine with bromoacetamide in DMF using K₂CO₃ as a base to form the azidoethoxy intermediate .
- Step 2: Employ carbodiimide reagents (e.g., DCC or EDC) to conjugate the azide linker to the xanthene core via carbamoyl or ester linkages .
- Key Considerations: Ensure anhydrous conditions to prevent azide degradation. Monitor reaction progress via TLC or LCMS (e.g., m/z 715 [M+H]+ as in EP 4374877A2) .
Basic: How to characterize the compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the xanthene core (aromatic protons at δ 6.5–8.5 ppm) and azide linker integration (e.g., ethylene oxide protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (LCMS): Monitor molecular ion peaks (e.g., m/z 658 [M+H]+ for intermediates) and retention times (e.g., 1.57 minutes under SMD-TFA05 conditions) .
- HPLC Purification: Use C18 reverse-phase columns with acetonitrile/water gradients to isolate isomers (e.g., 4- vs. 5-carboxylato positional isomers) .
Advanced: How to optimize reaction conditions for minimizing side products during azide conjugation?
Methodological Answer:
- Factorial Design: Use a 2³ factorial approach to test variables:
- Case Study: EP 4374877A2 achieved 96% yield by stirring under nitrogen at room temperature with N-iodosuccinimide in DMF .
Advanced: How to resolve contradictions in spectroscopic data between isomers?
Methodological Answer:
- Positional Isomer Differentiation:
- Computational Modeling: Use DFT calculations to predict chemical shifts and compare with experimental NMR data .
Basic: What solvent systems are optimal for solubilizing this amphiphilic compound?
Methodological Answer:
- Polar Solvents: DMF or DMSO for dissolution during synthesis (e.g., EP 4374877A2 used DMF for iodination) .
- Aqueous Buffers: Use pH 7.4 PBS with 10% acetonitrile for biological assays. Note: Azide groups may reduce solubility in pure aqueous media .
Advanced: How to employ computational reaction design for predicting azide-xanthene reactivity?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states for azide conjugation .
- Machine Learning: Train models on existing xanthene-azide reaction datasets to predict optimal catalysts (e.g., Cu(I) for click chemistry) and solvents .
Basic: What purification techniques are recommended for isolating the target compound?
Methodological Answer:
- Flash Chromatography: Use silica gel with ethyl acetate/methanol (4:1) for preliminary purification .
- Reverse-Phase HPLC: Refine with a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomers, as demonstrated in EP 4374877A2 .
Advanced: How to mitigate isomer formation during synthesis?
Methodological Answer:
- Steric Hindrance Control: Introduce bulky protecting groups on the phenyl ring to direct substitution to the 4-position .
- Temperature Modulation: Lower reaction temperatures (e.g., 0–10°C) reduce kinetic isomerization, as shown in carboxamide syntheses .
Advanced: How to design stability studies for azide-functionalized xanthenes under varying conditions?
Methodological Answer:
- Accelerated Degradation Testing:
- Light Exposure: Use a UV chamber (λ = 254 nm) to assess photodegradation.
- Thermal Stability: Incubate at 40°C/75% RH for 4 weeks; monitor azide loss via FTIR (peak at ~2100 cm⁻¹) .
- Data Analysis: Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Advanced: How to integrate AI-driven automation for high-throughput screening of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
